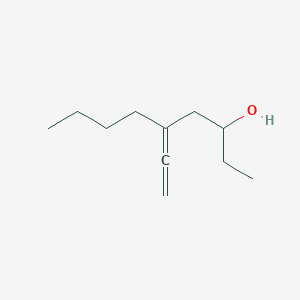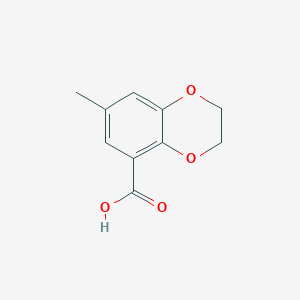
7-Methyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is an organic compound with the molecular formula C10H10O4 It is a derivative of benzodioxine, a bicyclic structure containing a benzene ring fused with a dioxine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid typically involves cyclization reactions. One common method is the reaction of acetyl chloride with methylcyclopropene aldehyde under appropriate conditions to form the desired compound . Another method involves the oxidation of 2,3-dihydro-1,4-benzodioxine using oxidizing agents such as hydrogen peroxide or potassium permanganate, followed by carboxylation to obtain the target product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
7-Methyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-Methyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid: A closely related compound with similar structural features.
9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid: Another compound with a benzodioxine core, used in different research contexts.
Uniqueness
7-Methyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is unique due to its specific methyl and carboxylic acid substitutions, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for targeted research applications and the development of specialized materials.
Propriétés
Numéro CAS |
819800-81-2 |
|---|---|
Formule moléculaire |
C10H10O4 |
Poids moléculaire |
194.18 g/mol |
Nom IUPAC |
7-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid |
InChI |
InChI=1S/C10H10O4/c1-6-4-7(10(11)12)9-8(5-6)13-2-3-14-9/h4-5H,2-3H2,1H3,(H,11,12) |
Clé InChI |
GXGDXFRDPYBOEK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1)OCCO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxazolidinone, 3-[[(3R,4R)-2,3-diphenyl-4-isoxazolidinyl]carbonyl]-](/img/structure/B14206813.png)
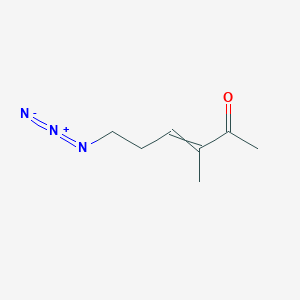
![1,2-Acenaphthylenediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B14206826.png)
![N-{2-[(2-Phenyl-4,5-dihydro-1,3-thiazol-4-yl)sulfanyl]ethyl}acetamide](/img/structure/B14206831.png)
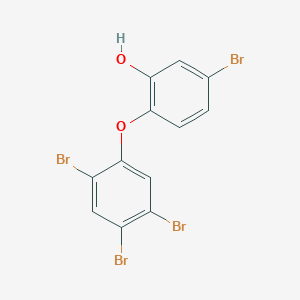
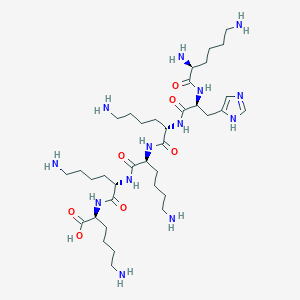

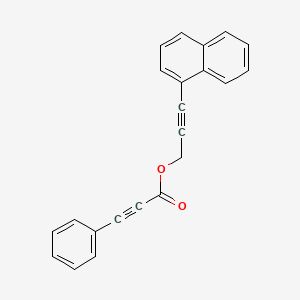
![N-[2-(2-Methylpropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14206872.png)
![Tert-butyl[(16-iodohexadecyl)oxy]dimethylsilane](/img/structure/B14206873.png)
![4-[5-(2-Phenylethenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14206880.png)
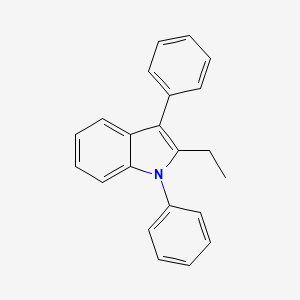
![4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine](/img/structure/B14206886.png)
